2-Amino-4-fluoro-5-iodo-benzonitrile
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Overview
Description
2-Amino-4-fluoro-5-iodo-benzonitrile is an organic compound with the molecular formula C7H4FIN2 It is characterized by the presence of amino, fluoro, and iodo substituents on a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-iodo-benzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzonitrile precursor followed by amination. For instance, starting with 4-fluoro-5-iodo-benzonitrile, an amination reaction can be carried out using ammonia or an amine source under appropriate conditions to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-5-iodo-benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amines or other reduced forms.
Coupling Reactions: The iodo group can be used in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-4-fluoro-5-iodo-benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of advanced materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-iodo-benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-4-fluoro-benzonitrile
- 2-Amino-5-iodo-benzonitrile
- 4-Fluoro-5-iodo-benzonitrile
Comparison: Compared to its analogs, 2-Amino-4-fluoro-5-iodo-benzonitrile is unique due to the presence of both fluoro and iodo substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-amino-4-fluoro-5-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNDJSKYNLJJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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